![molecular formula C8H14N12O4 B12665428 DI[1,3,5-Triazine-2,4,6-triamine] oxalate CAS No. 70285-36-8](/img/structure/B12665428.png)
DI[1,3,5-Triazine-2,4,6-triamine] oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI[1,3,5-Triazine-2,4,6-triamine] oxalate typically involves the reaction of melamine with oxalic acid. The reaction is carried out in an aqueous medium, where melamine and oxalic acid are dissolved and then mixed. The resulting solution is heated to facilitate the formation of the oxalate salt. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
DI[1,3,5-Triazine-2,4,6-triamine] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the triazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
DI[1,3,5-Triazine-2,4,6-triamine] oxalate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of DI[1,3,5-Triazine-2,4,6-triamine] oxalate involves its interaction with various molecular targets and pathways. The triazine ring and amino groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, known for its use in the production of melamine resins.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in the synthesis of various chemicals.
Uniqueness
This compound is unique due to the presence of both melamine and oxalic acid, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
70285-36-8 |
|---|---|
Molekularformel |
C8H14N12O4 |
Molekulargewicht |
342.28 g/mol |
IUPAC-Name |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
InChI-Schlüssel |
MCQLDSBXMCNAFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
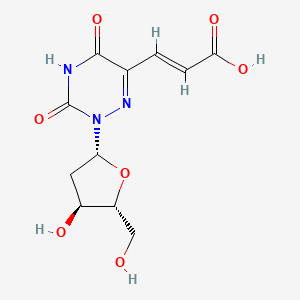

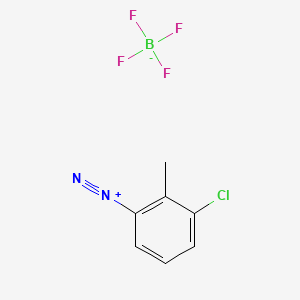
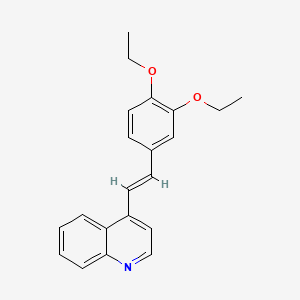
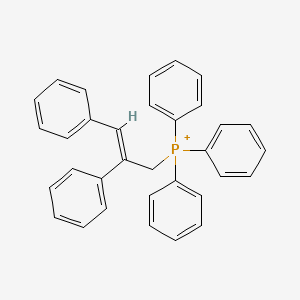
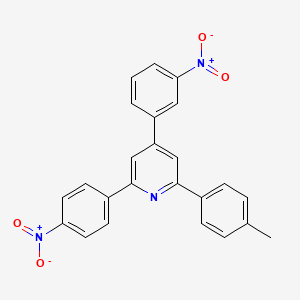

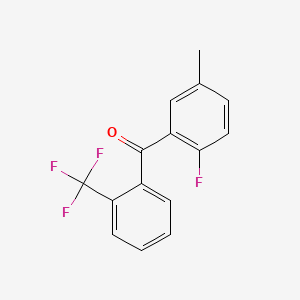
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)

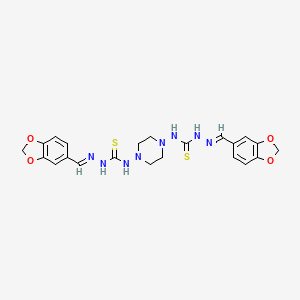
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
